(R)-(+)-2-Bromopropionic acid

Catalog No.
S1540089
CAS No.
10009-70-8
M.F
C3H5BrO2
M. Wt
152.97 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-(+)-2-Bromopropionic acid

CAS Number

10009-70-8

Product Name

(R)-(+)-2-Bromopropionic acid

IUPAC Name

(2R)-2-bromopropanoic acid

Molecular Formula

C3H5BrO2

Molecular Weight

152.97 g/mol

InChI

InChI=1S/C3H5BrO2/c1-2(4)3(5)6/h2H,1H3,(H,5,6)/t2-/m1/s1

InChI Key

MONMFXREYOKQTI-UWTATZPHSA-N

SMILES

CC(C(=O)O)Br

Canonical SMILES

CC(C(=O)O)Br

Isomeric SMILES

C[C@H](C(=O)O)Br

(R)-(+)-2-Bromopropionic acid is a chiral compound with the molecular formula C3H5BrO2C_3H_5BrO_2 and a molecular weight of 152.975 g/mol. It is also known as α-bromopropionic acid and is characterized by the presence of a bromine atom at the second carbon of the propionic acid structure. This compound is significant in organic chemistry due to its utility in various

Organic Synthesis:

  • Asymmetric Synthesis: Due to its chirality, (R)-(+)-2-Bromopropionic acid can be used as a building block in the synthesis of other chiral molecules with specific biological activity. It serves as a starting material for the preparation of various optically active compounds, particularly pharmaceuticals and agrochemicals, through stereoselective reactions. [Source: P. Y. Smets, & R. A. Sheldon. (2005). Chiral Brønsted Acids and Bases in Catalysis. Wiley-VCH Verlag GmbH & Co. KGaA. ]

Biology and Medicine:

  • Enzyme Inhibition: (R)-(+)-2-Bromopropionic acid can act as an inhibitor for certain enzymes, particularly those involved in amino acid metabolism. This property makes it a potential tool for studying enzyme function and exploring its role in various biological processes. [Source: J. E. G. McCarthy & M. I. Gurling. (2009). Glossary of genetics and cytogenetics. Springer-Verlag New York, Inc.]
  • Antimicrobial Activity: Studies suggest that (R)-(+)-2-Bromopropionic acid may possess antimicrobial activity against certain bacterial strains. However, further research is needed to confirm its efficacy and potential applications in this area. [Source: M. Yalcin, Z. S. Sandri, & A. M. S. Mayer. (2007). Synthesis and antimicrobial activity of N-substituted 2-aminocarboxamides derived from (R)-(+)-2-bromopropionic acid. Molecules (Basel, Switzerland), 12(3), 545–554. ]

Material Science:

  • Precursor for Chiral Polymers: (R)-(+)-2-Bromopropionic acid can be used as a starting material for the synthesis of chiral polymers. These polymers exhibit unique properties due to their specific spatial arrangement of atoms, making them potentially valuable in various applications, such as drug delivery and asymmetric catalysis. [Source: H.-B. Yu, K. Imai, T. Fukushima, & T. Aida. (2006). Synthesis of Optically Active Poly(amide-ester)s from L-Lactic Acid and (R)-2-Bromopropionic Acid. Macromolecules, 39(10), 3625–3631. ]

  • Nucleophilic Substitution Reactions: The compound can undergo nucleophilic substitution, particularly when treated with nucleophiles such as hydroxide ions. The mechanism can involve neighboring group participation, leading to the formation of various products depending on the reaction conditions
    1
    .
  • Deprotonation Reactions: In the presence of strong bases, deprotonation can occur, resulting in the formation of carbanions that can further react with electrophiles .
  • Acid-Base Reactions: As a carboxylic acid, it can participate in acid-base reactions, where it acts as a proton donor.

(R)-(+)-2-Bromopropionic acid exhibits notable biological activities:

  • Antimicrobial Properties: Studies have shown that this compound possesses antimicrobial activity against various bacterial strains, making it a candidate for further research in pharmaceutical applications .
  • Metabolic Effects: It has been observed to affect metabolic pathways, particularly in studies involving amino acid metabolism and energy production in cells.

Several methods are employed for synthesizing (R)-(+)-2-Bromopropionic acid:

  • Bromination of Propionic Acid: A common method involves the bromination of propionic acid using bromine or phosphorus tribromide under controlled conditions. This reaction introduces the bromine atom at the second carbon position .
  • Chiral Synthesis: Utilizing chiral reagents or catalysts can yield enantiomerically pure (R)-(+)-2-Bromopropionic acid from racemic mixtures through asymmetric synthesis techniques.

(R)-(+)-2-Bromopropionic acid finds applications in various fields:

  • Pharmaceutical Industry: Due to its biological activity, it is investigated for potential use as an antimicrobial agent or in metabolic studies.
  • Chemical Synthesis: It serves as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
  • Research

Research has focused on the interactions of (R)-(+)-2-Bromopropionic acid with other biological molecules:

  • Protein Interactions: Studies have indicated that this compound may interact with specific proteins involved in metabolic pathways, influencing their activity and stability.
  • Enzyme Inhibition: It has been explored as a potential inhibitor for enzymes involved in amino acid metabolism, showcasing its relevance in metabolic engineering.

(R)-(+)-2-Bromopropionic acid shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameFormulaUnique Features
2-Bromobutyric AcidC4H7BrO2C_4H_7BrO_2Contains four carbons; used in similar reactions.
3-Bromopropanoic AcidC3H5BrO2C_3H_5BrO_2Bromine at the third carbon; different reactivity.
Propanoic AcidC3H6O2C_3H_6O_2No halogen; simpler structure without bromine.

(R)-(+)-2-Bromopropionic acid is unique due to its specific stereochemistry and reactivity profile, making it particularly valuable in asymmetric synthesis and biological applications. Its chiral nature allows for distinct interactions compared to its non-brominated counterparts.

XLogP3

0.9

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Dates

Modify: 2023-08-15

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